N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide
Description
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group, a chromen-4-one core, and a methoxybenzenesulfonamide moiety
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO5S/c1-28-15-7-9-16(10-8-15)30(26,27)24-14-6-11-21-18(12-14)20(25)13-22(29-21)17-4-2-3-5-19(17)23/h2-13,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZURMQLBXFUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated chromen-4-one intermediate in the presence of a palladium catalyst.
Attachment of the Methoxybenzenesulfonamide Moiety: This can be accomplished through nucleophilic substitution reactions, where the sulfonamide group is introduced using suitable sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties. In animal models, it has been shown to reduce levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions like arthritis.
Anticancer Activity
The compound has demonstrated promising anticancer effects in vitro. Studies involving various cancer cell lines, including breast cancer (MCF-7), revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. This mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial effect is likely due to its ability to disrupt bacterial cell membranes.
Anti-inflammatory Study
In a controlled study, the administration of this compound led to significant reductions in inflammatory markers in animal models, supporting its potential as an anti-inflammatory agent.
Anticancer Study
A recent investigation assessed the effects on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a marked decrease in cell viability, highlighting its potential as a chemotherapeutic agent.
Antimicrobial Tests
The compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, confirming its effectiveness as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Thiophene Derivatives: Known for their applications in medicinal chemistry and materials science.
Uniqueness
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide is unique due to its combination of a fluorophenyl group, a chromen-4-one core, and a methoxybenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. Its structure features a fluorophenyl group, a chromenone core, and a methoxybenzene sulfonamide moiety, which contribute to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound may interact with biological targets through non-covalent interactions such as hydrogen bonding and π-stacking, influencing enzyme activity and cellular signaling pathways. However, specific targets remain unidentified, making it challenging to predict the exact pathways influenced by this compound.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound may undergo metabolic transformations including hydroxylation and reduction, which could affect its bioavailability and efficacy. The molecular weight is approximately 389.4 g/mol, and its chemical formula is .
In Vitro Studies
Preliminary studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example, flavonol derivatives with similar structures demonstrated potent inhibitory effects on human non-small cell lung cancer (A549) cells. One such compound exhibited an IC50 value of 0.46 µM, indicating strong cytotoxicity compared to standard treatments like 5-fluorouracil (IC50 = 4.98 µM) .
Case Studies
- Anticancer Activity : A study highlighted the synthesis of flavonols and their assessment against A549 cells. Compounds with halogen substitutions showed enhanced cytotoxic effects, suggesting that structural modifications can significantly influence biological activity .
- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in various models, indicating potential neuroprotective effects that may also be relevant for this compound .
Summary of Findings
| Activity | IC50 Value (µM) | Control (5-FU) | Notes |
|---|---|---|---|
| Anticancer (Compound 6l) | 0.46 ± 0.02 | 4.98 ± 0.41 | Induces apoptosis via mitochondrial pathways |
| Anticancer (Compound 6k) | 3.14 ± 0.29 | - | Higher potency than standard treatments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
